molecular formula C18H25BrN4O3 B298606 N~1~-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N~2~-isopropylethanediamide

N~1~-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N~2~-isopropylethanediamide

Katalognummer B298606
Molekulargewicht: 425.3 g/mol
InChI-Schlüssel: MWOCKOMOZAZERJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N~2~-isopropylethanediamide, also known as BPIP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It is a derivative of piperazine and has a molecular weight of 437.49 g/mol.

Wirkmechanismus

The mechanism of action of N~1~-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N~2~-isopropylethanediamide involves its ability to bind to the dopamine transporter protein, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting this process, N~1~-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N~2~-isopropylethanediamide increases the levels of dopamine in the brain, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
N~1~-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N~2~-isopropylethanediamide has been shown to have several biochemical and physiological effects on the body. It has been shown to increase the levels of dopamine in the brain, leading to its potential therapeutic effects. It has also been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of various mental health disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the primary advantages of N~1~-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N~2~-isopropylethanediamide is its potential therapeutic effects in various areas of research. However, there are also several limitations to its use in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, its potential side effects and toxicity levels need to be carefully considered before its use in any experiments.

Zukünftige Richtungen

There are several future directions for the research on N~1~-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N~2~-isopropylethanediamide. One potential area of research is its potential therapeutic effects in the treatment of various neurological disorders such as Parkinson's disease. Additionally, its anxiolytic and antidepressant effects make it a potential candidate for the treatment of various mental health disorders. Further research is needed to fully understand the mechanisms of action and potential side effects of N~1~-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N~2~-isopropylethanediamide, as well as its potential applications in various areas of scientific research.

Synthesemethoden

The synthesis of N~1~-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N~2~-isopropylethanediamide involves several steps, including the reaction of 3-bromobenzoyl chloride with piperazine, followed by the addition of isopropyl ethanediamine. The resulting product is then purified through various techniques such as column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

N~1~-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N~2~-isopropylethanediamide has been extensively studied for its potential applications in various areas of scientific research. One of its primary applications is in the field of neuroscience, where it has been shown to have a significant impact on the release of dopamine in the brain. This makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease.

Eigenschaften

Produktname

N~1~-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N~2~-isopropylethanediamide

Molekularformel

C18H25BrN4O3

Molekulargewicht

425.3 g/mol

IUPAC-Name

N-[2-[4-(3-bromobenzoyl)piperazin-1-yl]ethyl]-N//'-propan-2-yloxamide

InChI

InChI=1S/C18H25BrN4O3/c1-13(2)21-17(25)16(24)20-6-7-22-8-10-23(11-9-22)18(26)14-4-3-5-15(19)12-14/h3-5,12-13H,6-11H2,1-2H3,(H,20,24)(H,21,25)

InChI-Schlüssel

MWOCKOMOZAZERJ-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)C(=O)NCCN1CCN(CC1)C(=O)C2=CC(=CC=C2)Br

Kanonische SMILES

CC(C)NC(=O)C(=O)NCCN1CCN(CC1)C(=O)C2=CC(=CC=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.